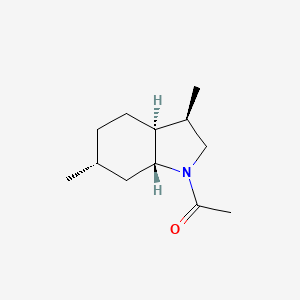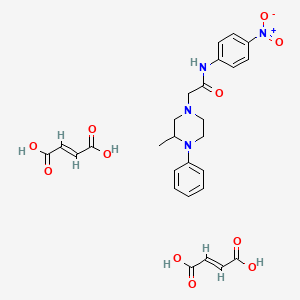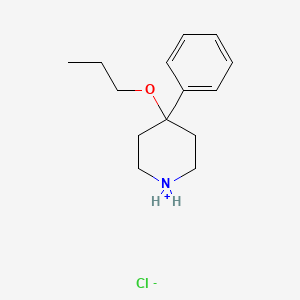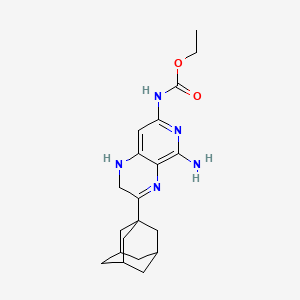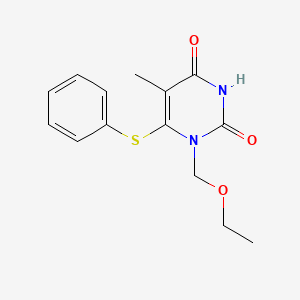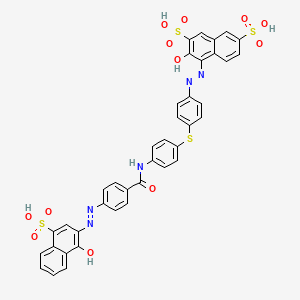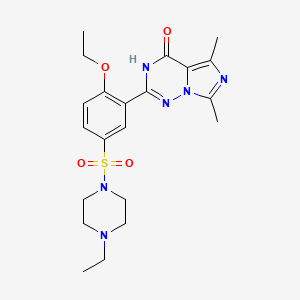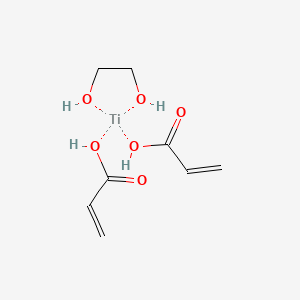
Bis(acrylato-O)(ethane-1,2-diolato(2-)-O,O')titanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(acrylato-O)(ethane-1,2-diolato(2-)-O,O’)titanium: is an organometallic compound that features titanium coordinated with acrylate and ethane-1,2-diolato ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(acrylato-O)(ethane-1,2-diolato(2-)-O,O’)titanium typically involves the reaction of titanium tetrachloride with acrylate and ethane-1,2-diol in the presence of a suitable solvent. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of high-purity reagents and controlled environments is crucial to prevent contamination and ensure the desired product characteristics.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming titanium dioxide and other oxidized products.
Reduction: Reduction reactions may lead to the formation of lower oxidation state titanium compounds.
Substitution: Ligand substitution reactions can occur, where the acrylate or ethane-1,2-diolato ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, or other hydrides.
Substitution Reagents: Various ligands such as phosphines, amines, or other organic molecules.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield titanium dioxide, while substitution reactions may produce new organometallic complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can act as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Materials Science: It may be used in the synthesis of advanced materials with unique properties.
Biology and Medicine:
Drug Delivery:
Imaging: Possible use in imaging techniques due to its unique electronic properties.
Industry:
Coatings: Utilized in the production of specialized coatings with enhanced durability and resistance.
Electronics: Applications in the electronics industry for the development of new semiconductor materials.
Wirkmechanismus
The mechanism by which Bis(acrylato-O)(ethane-1,2-diolato(2-)-O,O’)titanium exerts its effects involves the coordination of titanium with the acrylate and ethane-1,2-diolato ligands. This coordination influences the electronic structure and reactivity of the compound, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Titanium(IV) isopropoxide: Another titanium-based compound used in catalysis and materials science.
Titanium(IV) chloride: A precursor to many titanium compounds and used in organic synthesis.
Bis(cyclopentadienyl)titanium dichloride: An organometallic compound with applications in polymerization catalysis.
Uniqueness: Bis(acrylato-O)(ethane-1,2-diolato(2-)-O,O’)titanium is unique due to its specific ligand coordination, which imparts distinct reactivity and properties compared to other titanium compounds
Eigenschaften
CAS-Nummer |
63735-07-9 |
|---|---|
Molekularformel |
C8H14O6Ti |
Molekulargewicht |
254.06 g/mol |
IUPAC-Name |
ethane-1,2-diol;prop-2-enoic acid;titanium |
InChI |
InChI=1S/2C3H4O2.C2H6O2.Ti/c2*1-2-3(4)5;3-1-2-4;/h2*2H,1H2,(H,4,5);3-4H,1-2H2; |
InChI-Schlüssel |
HXCRINGCXAHXJX-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)O.C=CC(=O)O.C(CO)O.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


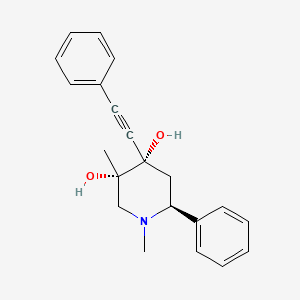


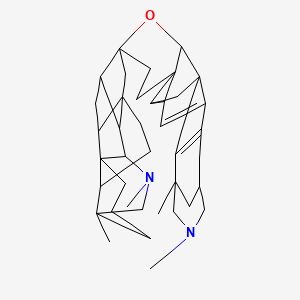
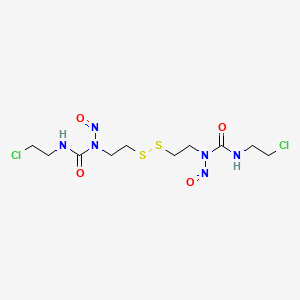

![6,6-Diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole](/img/structure/B12789779.png)
